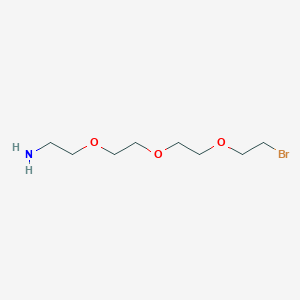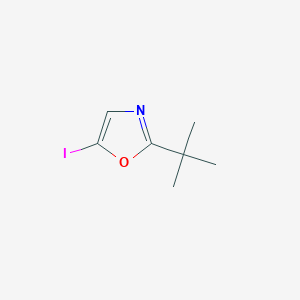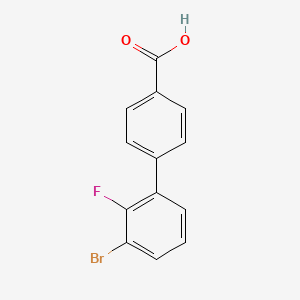
4-(3-Bromo-2-fluorophenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2-fluorophenyl)benzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, which is further connected to a benzoic acid moiety. It is used in the synthesis of pharmaceutically significant products, such as d-Amino acid oxidase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-fluorophenyl)benzoic acid can be achieved through various methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, the preparation of similar compounds like 4-bromo-2,5-difluorobenzoic acid involves the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Another method includes the reaction of fluorobenzene with acetyl chloride in the presence of an acylation catalyst, followed by bromination and subsequent reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of palladium-mediated coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: Palladium-mediated coupling reactions, such as the Suzuki–Miyaura coupling, are commonly used to form biaryl intermediates.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine (Br2) and a catalyst like FeBr3.
Fluorination: Often achieved using fluorinating agents such as n-butyllithium.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various biaryl intermediates and substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
4-(3-Bromo-2-fluorophenyl)benzoic acid is used in a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibitors, such as d-Amino acid oxidase inhibitors.
Industry: Used in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in the case of enzyme inhibitors, the compound binds to the active site of the enzyme, thereby inhibiting its activity. The exact molecular targets and pathways depend on the specific application and the nature of the compound it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluoro-N-methylbenzamide
- Methyl 4-bromo-2-fluorobenzoate
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
4-(3-Bromo-2-fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C13H8BrFO2 |
|---|---|
Peso molecular |
295.10 g/mol |
Nombre IUPAC |
4-(3-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) |
Clave InChI |
CLFQSUIZYNKGJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



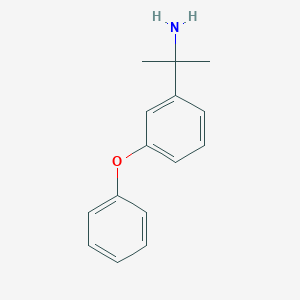
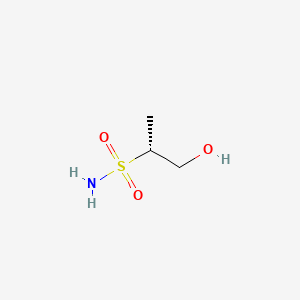
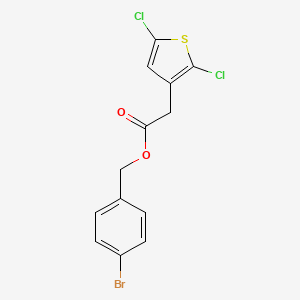
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
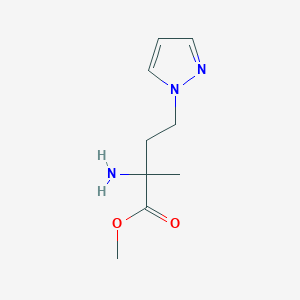
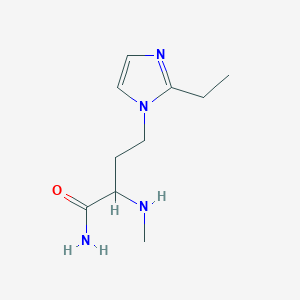
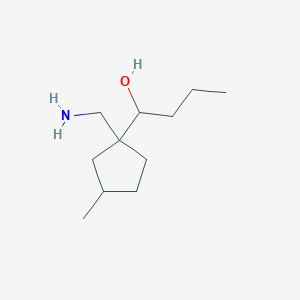
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)

